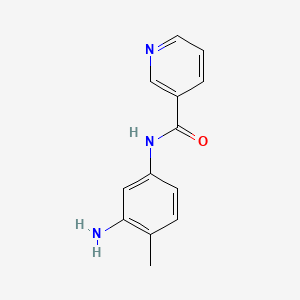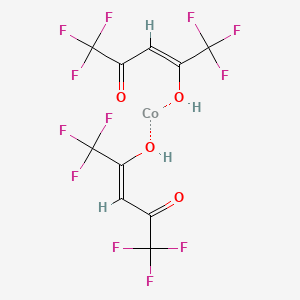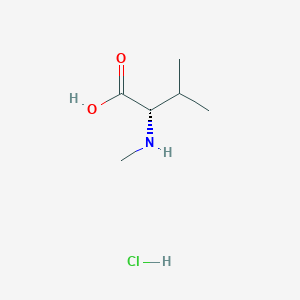
N-Me-Val-OH.HCl
Vue d'ensemble
Description
“N-Me-Val-OH.HCl” is a chemical compound with the CAS Number: 18944-00-8 . Its linear formula is C6H14ClNO2 . The IUPAC name for this compound is (2S)-3-methyl-2-(methylamino)butanoic acid hydrochloride . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-Me-Val-OH.HCl” is 1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“N-Me-Val-OH.HCl” has a molecular weight of 167.64 . The compound is shipped at normal temperature .
Applications De Recherche Scientifique
Environmental Implications of Hydroxyl Radicals (•OH)
Hydroxyl radicals (•OH) are among the most reactive species in the environment, capable of degrading various organic pollutants. Studies on (•OH) highlight its ubiquity and importance in atmospheric chemistry, water treatment, and its role in immunity metabolism within biological systems. The comprehensive understanding of (•OH) chemistry in natural and engineered systems is crucial for environmental management and pollution control strategies (Gligorovski et al., 2015).
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes, utilizing hydroxyl radicals, are employed for the removal of contaminants from water. These processes are effective against a wide range of pollutants, including those resistant to conventional treatment methods. The research into AOPs underscores the potential for hydroxyl radicals to break down complex organic molecules, offering pathways to detoxify water and reduce environmental pollutants (Lee et al., 2007).
Molecular Interactions and Reaction Mechanisms
The study of molecular interactions and reaction mechanisms is fundamental to understanding the behavior of chemical compounds, including those like N-Me-Val-OH.HCl. Research on the dynamics of chemical reactions and the energetics involved provides insights into how molecules interact, react, and transform under various conditions. Such knowledge is pivotal for applications in synthetic chemistry, materials science, and pharmaceuticals (Dunning et al., 1988).
Safety and Hazards
The safety information for “N-Me-Val-OH.HCl” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
N-Me-Val-OH.HCl, also known as N-Methyl-L-valine, is a derivative of the amino acid valine
Mode of Action
The exact mode of action of N-Me-Val-OH.HCl is not clearly defined in the literature. As an amino acid derivative, it may participate in protein synthesis or other biochemical processes involving valine. It could potentially alter the function or structure of proteins by being incorporated into polypeptide chains during translation .
Biochemical Pathways
The specific biochemical pathways affected by N-Me-Val-OHGiven its structural similarity to valine, it may be involved in pathways where valine plays a role, such as protein synthesis and branched-chain amino acid metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Me-Val-OHAs an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted in the urine .
Result of Action
The molecular and cellular effects of N-Me-Val-OHAs an amino acid derivative, it may influence protein structure and function, potentially leading to changes in cellular processes .
Propriétés
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
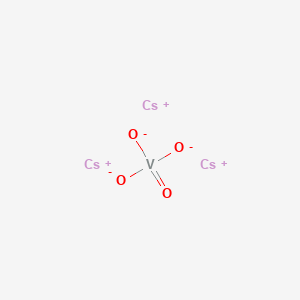
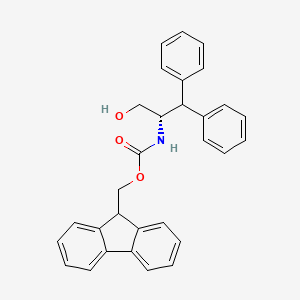
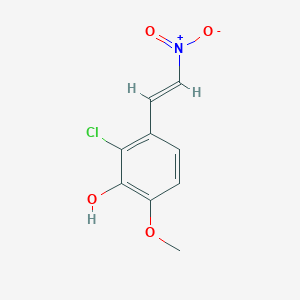

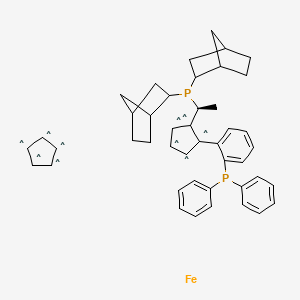
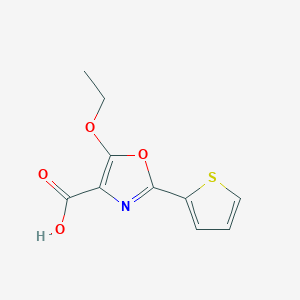
![1h-Indazol-5-amine,1-[(4-bromophenyl)methyl]-](/img/structure/B1644320.png)
